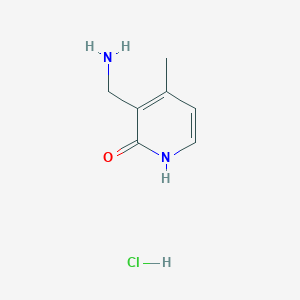
2-(1-sulfamoylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-sulfamoylcyclopropyl)acetic acid is a chemical compound with the molecular formula C5H9NO4S It is characterized by the presence of a cyclopropyl ring attached to an acetic acid moiety, with a sulfamoyl group attached to the cyclopropyl ring
Preparation Methods
The synthesis of 2-(1-sulfamoylcyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarboxylic acid with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group. The reaction typically requires a base such as triethylamine and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-sulfamoylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethanol derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols
Scientific Research Applications
2-(1-sulfamoylcyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-(1-sulfamoylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory responses .
Comparison with Similar Compounds
2-(1-sulfamoylcyclopropyl)acetic acid can be compared with other similar compounds, such as:
Cyclopropylacetic acid: Lacks the sulfamoyl group, resulting in different chemical reactivity and biological activity.
Sulfamoylbenzoic acid: Contains a benzene ring instead of a cyclopropyl ring, leading to different structural and functional properties.
Sulfamoylpropionic acid: Has a propionic acid moiety instead of an acetic acid moiety, affecting its chemical behavior and applications
Properties
CAS No. |
2386237-28-9 |
|---|---|
Molecular Formula |
C5H9NO4S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(1-sulfamoylcyclopropyl)acetic acid |
InChI |
InChI=1S/C5H9NO4S/c6-11(9,10)5(1-2-5)3-4(7)8/h1-3H2,(H,7,8)(H2,6,9,10) |
InChI Key |
GTLHHMBOMVBHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



